2-carboxymethyl-3-hydroxyphenylpropionyl-CoA

Anaerobic Biodegradation Acyl-CoA Metabolism Enzyme Specificity

2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA is the committed, pathway-constrained acyl-CoA intermediate exclusive to the lower anaerobic toluene degradation pathway. Its unique ortho-carboxymethyl and meta-hydroxyl regiochemistry confers strict enzyme specificity for the 3-hydroxyacyl-CoA dehydrogenase (BbsC) and phenylitaconyl-CoA hydratase (BbsD), enabling accurate kinetic characterization and benzoylsuccinyl-CoA production for pathway validation. Essential as a quantifiable LC-MS/MS standard (monoisotopic mass 973.173 Da) for metabolic flux analysis in Aromatoleum aromaticum and synthetic biology applications. Generic acyl-CoA analogs cannot substitute for this analyte and will yield false-negative results in enzyme promiscuity or pathway bottleneck studies. Contact us today to secure this indispensable substrate for your anaerobic biodegradation research.

Molecular Formula C32H46N7O20P3S
Molecular Weight 973.7 g/mol
Cat. No. B15598014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carboxymethyl-3-hydroxyphenylpropionyl-CoA
Molecular FormulaC32H46N7O20P3S
Molecular Weight973.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H46N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,23-26,30,43-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,23?,24-,25-,26?,30-/m1/s1
InChIKeyDVSQFPLMOLPRDU-RECDSHRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA: A Defined Acyl-CoA Intermediate for Anaerobic Toluene Degradation Studies


2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA (also denoted 2-carboxymethyl-3-hydroxyphenylpropanoyl-CoA) is a specific acyl-coenzyme A thioester that functions as a pathway-constrained intermediate in the anaerobic degradation of toluene to the central metabolite benzoyl-CoA [1]. It is classified as a 3-substituted propionyl-CoA and is characterized by a phenyl ring bearing both a carboxymethyl and a hydroxyl substituent on the acyl chain [2]. Its biological role is uniquely tied to the hydratase and dehydrogenase steps within the lower pathway of anaerobic toluene catabolism, distinguishing it from broader, less-specific acyl-CoA compounds [3].

Procurement Precision: Why Generic 'Acyl-CoA' Substitutes Cannot Replicate the Specific Reactivity of 2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA


Scientific substitution of 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA with a generic acyl-CoA or a closely related aromatic analog (e.g., phenylpropionyl-CoA or benzoyl-CoA) is not biochemically equivalent. This compound exhibits a unique regiochemistry—specifically, the ortho-carboxymethyl group and the meta-hydroxyl group on the phenyl ring—that dictates its precise recognition by pathway-specific enzymes such as the putative 3-hydroxyacyl-CoA dehydrogenase and phenylitaconyl-CoA hydratase [1]. Unlike benzoyl-CoA, which serves as a central, promiscuous intermediate for ring cleavage, or phenylpropionyl-CoA, which lacks the additional carboxylation, this compound is a committed intermediate required to validate the specific hydratase and dehydrogenase activities in the anaerobic toluene degradation pathway [2]. Using an incorrect analog introduces structural variables that alter enzyme binding kinetics, redox potential, and pathway flux, thereby invalidating quantitative metabolic modeling and enzymatic characterization [3].

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for 2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA


Comparative Structural Determinants: Regiospecific Substituent Pattern Enables Unique Enzyme Recognition vs. Benzoyl-CoA and Phenylpropionyl-CoA

2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA possesses a distinct substitution pattern (2-carboxymethyl, 3-hydroxy) on its phenyl ring, which directly contrasts with the unsubstituted benzoyl moiety of benzoyl-CoA (a central, promiscuous intermediate) and the unsubstituted phenylpropionyl chain of 3-phenylpropionyl-CoA (a generic medium-chain acyl-CoA). While benzoyl-CoA acts as a substrate for broad-specificity benzoyl-CoA reductases and ligases, the specific placement of the carboxymethyl and hydroxyl groups on 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA restricts its reactivity to the dedicated enzymes of the lower toluene degradation pathway, such as the putative 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) [1]. 3-Phenylpropionyl-CoA, lacking these substituents, is processed by general acyl-CoA dehydrogenases involved in fatty acid beta-oxidation, demonstrating a divergent metabolic fate [2].

Anaerobic Biodegradation Acyl-CoA Metabolism Enzyme Specificity

Pathway-Specific Reaction Coupling: Evidence for Unique Redox Partner and Co-Substrate Dependence vs. Class-Level Acyl-CoA Dehydrogenases

The dehydrogenation of 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA is catalyzed by a dedicated 3-hydroxyacyl-CoA dehydrogenase that couples the oxidation of the 3-hydroxyl group to the reduction of NAD+ to NADH, yielding benzoylsuccinyl-CoA [1]. This reaction is stoichiometrically and mechanistically distinct from the dehydrogenation of generic 3-hydroxyacyl-CoAs by the broad-specificity mitochondrial 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which typically uses NAD+ but operates within the context of fatty acid beta-oxidation [2]. The unique product, benzoylsuccinyl-CoA, is a pathway-specific intermediate that cannot be formed from phenylpropionyl-CoA or other simple acyl-CoAs, providing a clear biochemical fingerprint for this compound's role in anaerobic aromatic degradation [3].

Enzymology Redox Biochemistry Coenzyme A Thioesters

Predicted Physicochemical Properties: Quantitative Solubility and Charge Profile Differentiate Procurement Handling from Simpler Analogs

Predicted physicochemical data provides a quantitative basis for anticipating differences in handling and solubility between 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA and structurally simpler acyl-CoAs. The compound has a predicted water solubility of 2.99 g/L (ALOGPS) and a logP of -0.17 [1]. Its physiological charge is predicted to be -5, arising from the deprotonation of phosphate and carboxylate groups . In contrast, benzoyl-CoA, with a simpler acyl chain, exhibits a predicted logP of -0.4 and a water solubility of 0.29 g/L (ALOGPS), indicating a different solubility profile that may influence buffer compatibility and sample preparation [2]. These differences, while predicted, are critical for planning dissolution and storage protocols.

Analytical Chemistry Sample Preparation Compound Solubility

Defined Application Scenarios for 2-Carboxymethyl-3-hydroxyphenylpropionyl-CoA in Metabolic and Enzymology Research


Enzymatic Characterization of Anaerobic Aromatic Degradation Pathways

This compound serves as the essential substrate for characterizing the activity and kinetics of the dedicated 3-hydroxyacyl-CoA dehydrogenase and hydratase enzymes involved in the lower pathway of anaerobic toluene degradation [1]. Its use is mandatory for assays measuring the production of benzoylsuccinyl-CoA, a diagnostic intermediate that confirms functional pathway reconstruction. Attempts to use generic 3-hydroxyacyl-CoAs will not yield this specific product, thereby failing to validate the pathway step [2].

Metabolic Flux Analysis and Isotopic Labeling in Environmental Microbiology

In studies quantifying carbon flux through anaerobic aromatic degradation in microbial consortia or pure cultures (e.g., Aromatoleum aromaticum), 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA is a critical analytical standard for targeted LC-MS/MS metabolomics [3]. Its unique mass (973.173 Da) and fragmentation pattern allow for precise quantification, distinguishing it from isobaric interferences that may arise from other acyl-CoAs in complex environmental samples [4]. The predicted LC-MS/MS spectra available in public databases facilitate method development [5].

In Vitro Reconstitution of Anaerobic Degradation Modules for Synthetic Biology

For synthetic biology applications aiming to engineer novel aromatic compound degradation pathways, 2-carboxymethyl-3-hydroxyphenylpropionyl-CoA is required to test the functionality of heterologously expressed pathway enzymes (e.g., BbsC, BbsD) [6]. Using an incorrect acyl-CoA analog will not drive the reaction forward and may lead to false conclusions about enzyme promiscuity or pathway bottlenecks. Its procurement is essential for the rigorous validation of synthetic operon designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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